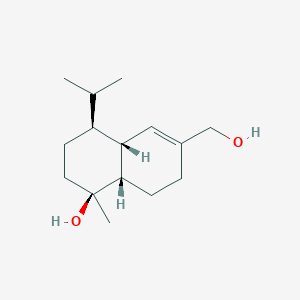
15-Hydroxy-T-muurolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Hydroxy-T-muurolol is a natural product found in Streptomyces with data available.
Scientific Research Applications
Cytotoxicity and Cancer Research
15-Hydroxy-T-muurolol, isolated from marine-derived Streptomyces sp. M491, exhibits cytotoxic properties against human tumor cell lines. It has been identified as having a mean IC50 of 6.7 µg/mL, indicating its potential in cancer research and therapy (Ding et al., 2009).
Immunology
Phytochemical investigation of Chimonanthus salicifolius showed that compounds like 8α-hydroxy-T-muurolol exhibit immunosuppressive activities. This suggests its relevance in studies related to immune system regulation and potential therapeutic applications (Li et al., 2016).
Respiratory Health
This compound and related compounds have been studied for their role in respiratory health. For instance, studies have shown that derivatives like 15-HETE can influence mucin production in airway epithelial cells, potentially impacting conditions like asthma (Zhao et al., 2009).
Ophthalmology
In ophthalmology, research indicates that derivatives of this compound, such as 15(S)-HETE, can stimulate mucin production in ocular surface epithelia. This could have implications for treatments related to eye conditions like dry eye syndrome (Jumblatt et al., 2002).
Biochemical Studies and Potential Applications
Several studies have focused on the isolation and characterization of this compound and its derivatives from various sources, indicating a broad interest in understanding its biochemical properties and potential applications (Kuo et al., 2003; Kuo et al., 2002).
properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1S,4S,4aR,8aS)-6-(hydroxymethyl)-1-methyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O2/c1-10(2)12-6-7-15(3,17)14-5-4-11(9-16)8-13(12)14/h8,10,12-14,16-17H,4-7,9H2,1-3H3/t12-,13-,14-,15-/m0/s1 |
InChI Key |
IOQSQJRNINOLDG-AJNGGQMLSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]([C@@H]2[C@H]1C=C(CC2)CO)(C)O |
Canonical SMILES |
CC(C)C1CCC(C2C1C=C(CC2)CO)(C)O |
synonyms |
15-hydroxy-T-muurolol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



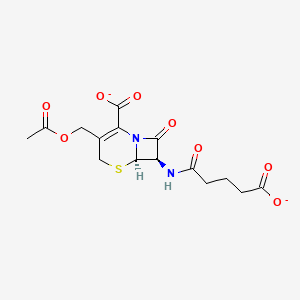
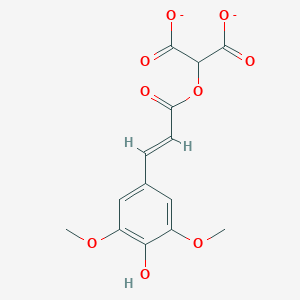
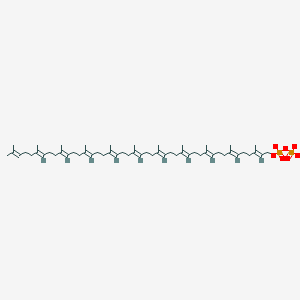
![(2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263735.png)
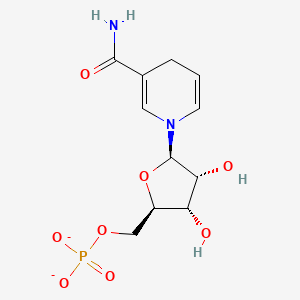
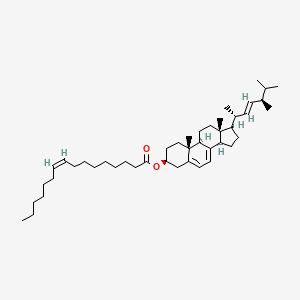
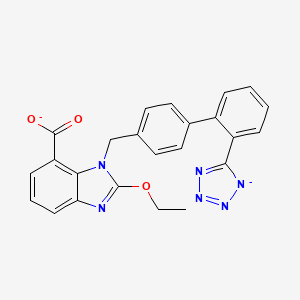
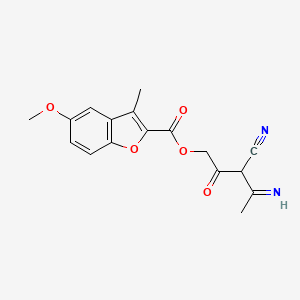
![(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B1263741.png)
![methyl (1R,9R,10S,11R,12S,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1263742.png)
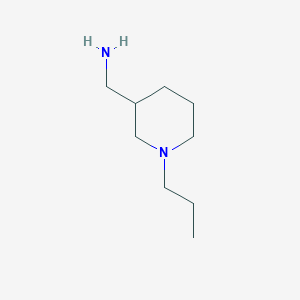
![[(1R,2S,5R,6R,7S,8R,9S,10S,11R,18R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B1263744.png)
![4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid](/img/structure/B1263748.png)
![[(1R,2S,5S,6S,7R,8S,10S)-2,10-dihydroxy-5,6,12-trimethyl-11-oxo-8-tricyclo[5.3.2.01,6]dodecanyl] acetate](/img/structure/B1263750.png)